molecular formula C23H20N4O2S B11450970 2-Benzylsulfanyl-5-pyridin-3-yl-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione

2-Benzylsulfanyl-5-pyridin-3-yl-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione

Cat. No.: B11450970
M. Wt: 416.5 g/mol
InChI Key: PMEBXXIBRKANAY-UHFFFAOYSA-N
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Description

2-(BENZYLSULFANYL)-5-(PYRIDIN-3-YL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE is a complex organic compound that belongs to the class of pyrimidoquinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(BENZYLSULFANYL)-5-(PYRIDIN-3-YL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrimidoquinoline core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the benzylsulfanyl group: This step might involve a nucleophilic substitution reaction where a benzylthiol reacts with a suitable leaving group on the pyrimidoquinoline core.

    Addition of the pyridinyl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using a pyridine derivative.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and minimize costs. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(BENZYLSULFANYL)-5-(PYRIDIN-3-YL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE can undergo various types of chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridinyl group can be reduced under appropriate conditions.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridinyl or benzylsulfanyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylsulfanyl group can yield sulfoxides or sulfones, while reduction of the pyridinyl group can yield dihydropyridine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving pyrimidoquinoline derivatives.

    Medicine: Potential therapeutic applications due to its biological activity, such as anticancer, antimicrobial, or anti-inflammatory properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(BENZYLSULFANYL)-5-(PYRIDIN-3-YL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE would depend on its specific biological activity. Generally, such compounds might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or intercalation into DNA.

Comparison with Similar Compounds

Similar Compounds

    Pyrimidoquinoline derivatives: These compounds share the core structure and might have similar biological activities.

    Benzylsulfanyl derivatives: Compounds with a benzylsulfanyl group might exhibit similar chemical reactivity.

    Pyridinyl derivatives: Compounds containing a pyridinyl group might have similar pharmacological properties.

Uniqueness

2-(BENZYLSULFANYL)-5-(PYRIDIN-3-YL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE is unique due to the combination of its structural features, which might confer distinct biological activities and chemical reactivity compared to other compounds.

Properties

Molecular Formula

C23H20N4O2S

Molecular Weight

416.5 g/mol

IUPAC Name

2-benzylsulfanyl-5-pyridin-3-yl-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione

InChI

InChI=1S/C23H20N4O2S/c28-17-10-4-9-16-19(17)18(15-8-5-11-24-12-15)20-21(25-16)26-23(27-22(20)29)30-13-14-6-2-1-3-7-14/h1-3,5-8,11-12,18H,4,9-10,13H2,(H2,25,26,27,29)

InChI Key

PMEBXXIBRKANAY-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(C3=C(N2)N=C(NC3=O)SCC4=CC=CC=C4)C5=CN=CC=C5)C(=O)C1

Origin of Product

United States

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